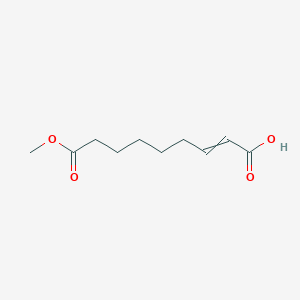![molecular formula C13H18ClNO2S B12439780 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine CAS No. 1018334-04-7](/img/structure/B12439780.png)
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine is a chemical compound with the molecular formula C13H18ClNO2S and a molecular weight of 287.81 g/mol. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Métodos De Preparación
The synthesis of 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine typically involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological effects, including their use as analgesics and antipsychotics.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its potential use in anticancer therapies . The molecular pathways involved include DNA alkylation and inhibition of key enzymes.
Comparación Con Compuestos Similares
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine can be compared with other piperidine derivatives, such as:
1-[[4-(2-Bromoethyl)phenyl)sulfonyl]-piperidine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
1-[[4-(2-Hydroxyethyl)phenyl)sulfonyl]-piperidine: Contains a hydroxyethyl group, which affects its solubility and reactivity.
1-[[4-(2-Methoxyethyl)phenyl)sulfonyl]-piperidine: The methoxy group introduces different electronic effects, influencing the compound’s chemical behavior.
Propiedades
Número CAS |
1018334-04-7 |
|---|---|
Fórmula molecular |
C13H18ClNO2S |
Peso molecular |
287.81 g/mol |
Nombre IUPAC |
1-[4-(2-chloroethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c14-9-8-12-4-6-13(7-5-12)18(16,17)15-10-2-1-3-11-15/h4-7H,1-3,8-11H2 |
Clave InChI |
MUPUZDIHMXQLLC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
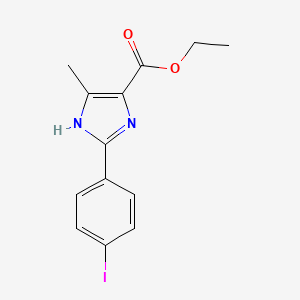
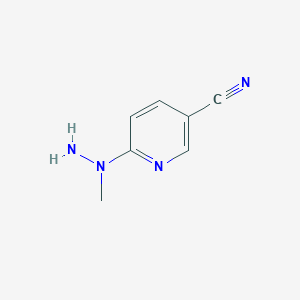
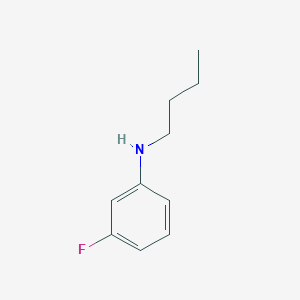
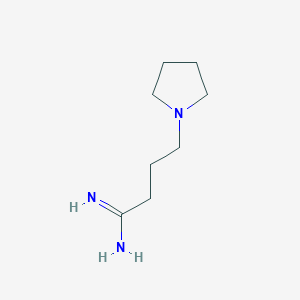


![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)

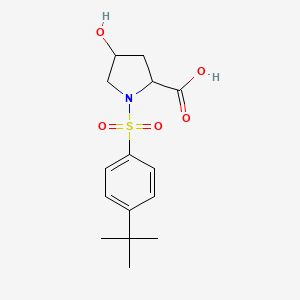
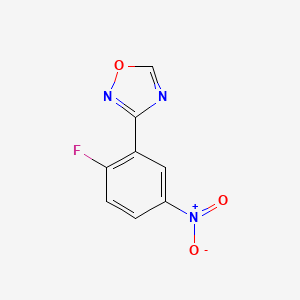
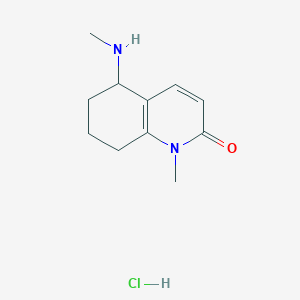
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
